(4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone (VU0092273) is a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] Allosteric modulators like VU0092273 are valuable tools for investigating the physiological roles of receptors like mGluR5 and hold potential for treating central nervous system (CNS) disorders. []
Mechanism of Action
(4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone acts as a PAM of mGluR5. [] While its precise binding site is not specified in the provided literature, it is known to interact with the receptor at a site distinct from the glutamate binding site. [] As a PAM, VU0092273 enhances the activity of mGluR5 when glutamate binds to its orthosteric site. This modulation of mGluR5 activity can lead to downstream effects on neuronal signaling pathways, ultimately influencing behaviors related to anxiety and psychosis. []
Applications
Pharmacological Tool: VU0092273 serves as a valuable tool for investigating the role of mGluR5 in various physiological processes and disease models. [] Its ability to selectively enhance mGluR5 activity can help elucidate the receptor's involvement in neuronal signaling and its contribution to CNS disorders.
Lead Compound for Drug Development: The discovery and characterization of VU0092273 as an mGluR5 PAM with in vivo efficacy in rodent models of anxiety and psychosis highlight its potential as a lead compound for developing novel therapeutics. []
Future Directions
References:1. Gregory KJ et al. (2013). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. ACS Chemical Neuroscience, 4(11), 1487–1501.
Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) with high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. [] It has demonstrated anxiolytic-like activity in rodent models of anxiety without potentiating phencyclidine-induced hyperlocomotor activity. []
Relevance: Although structurally distinct from (4-hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone, VU0285683 is considered related because it also targets the mGluR5 receptor, specifically interacting with the MPEP binding site. [] This shared target and binding site suggest a potential connection in their mechanisms of action, warranting their consideration as related compounds.
Compound Description: VU0360172 is an orally active, selective positive allosteric modulator (PAM) of mGluR5. [] It shows promising antipsychotic activity, demonstrated by its ability to dose-dependently reverse amphetamine-induced hyperlocomotion in rodents. []
Relevance: While VU0360172 is structurally different from (4-hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone, both compounds are considered related due to their shared target: the mGluR5 receptor. [] Notably, VU0360172 binds to the same MPEP site as (4-hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone. [] This common target and binding interaction highlight their potential relationship and warrant further investigation into their overlapping pharmacological profiles.
Compound Description: ML337 is a highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). [] It exhibits submicromolar potency, good CNS penetration, and favorable brain-to-plasma ratios in preclinical species. [] Further modifications, including deuterium incorporation, addressed metabolic liabilities, significantly improving its in vitro and in vivo clearance rates. []
Compound Description: This compound is structurally characterized by the presence of a 4-hydroxypiperidin-1-yl group attached to a benzoyl moiety substituted with a methyl group at the para position. [] The crystal structure reveals a dihedral angle of 51.7° between the piperidine and benzene rings. [] The molecules are linked by O—H⋯O hydrogen bonds, forming chains along the [] direction in the crystal lattice. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phosphorylation of eIF2α by several kinases in response to cellular stress, including accumulation of unfolded proteins in the ER, results in a decrease in overall protein synthesis but upregulation of a small number of key regulatory proteins. trans-ISRIB (Integrated Stress Response Inhibitor) is a symmetric bis-glycolamide that inhibits the eIF2α phosphorylation-mediated unfolded protein response following induction of ER stress (IC50 = 5 nM in a cell-reporter assay). Although the mechanism of action is not established, it does not directly inhibit phosphorylation of eIF2α by upstream kinases. trans-ISRIB is able to pass through the blood-brain barrier and significantly enhances learning and memory in mice and rats. Potent Inhibitor of PERK Signaling, displaying significant enhancement in spatial and fear-associated learning trans-ISRIB is an Integrated Stress Response Inhibitor. trans-ISRIB inhibits the eIF2α phosphorylation-mediated unfolded protein response following induction of ER stress (IC50 = 5 nM in a cell-reporter assay). ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly.
Crocetin is a 20-carbon dicarboxylic acid which is a diterpenoid and natural carotenoid. Found in the crocus flower, it has been administered as an anti-fatigue dietary supplement. It has a role as a nutraceutical, a metabolite and an antioxidant. It is a carotenoic acid, a diterpenoid and a polyunsaturated dicarboxylic acid. It is a conjugate acid of a crocetin(2-). Vitamin A-analog that increases diffusivity of oxygen in aqueous solutions, including plasma. Crocetin is a natural product found in Gardenia jasminoides, Perilla frutescens, and other organisms with data available.
Trans Sodium Crocetinate is the sodium salt of the trans-isomer of the carotenoid crocetin with potential antihypoxic and radiosensitizing activities. Trans sodium crocetinate (TSC) increases the diffusion rate of oxygen in aqueous solutions such as from plasma to body tissue. The agent has been shown to increase available oxygen during hypoxic and ischemic conditions that may occur in hemorrhage, vascular and neurological disorders, and in the tumor microenvionment.
trans-ε-Viniferin is a stilbene polyphenol and dimer of trans-resveratrol that has been found in various red wines and has diverse biological activities. It induces disaggregation of aggregated amyloid-β (1-42) (Aβ42;) fibrils in a cell-free assay and decreases Aβ42- and IL-1β-induced release of TNF-α and IL-6 in primary mouse neuron and astrocyte cocultures. trans-ε-Viniferin reduces cytotoxicity induced by truncated huntingtin (Htt) in PC12 cells (EC50 = 30 nM). It also reduces production of reactive oxygen species (ROS), mitochondrial dysfunction, and PGC-1α depletion and increases protein levels and deacetylase activity of sirtuin 3 (SIRT3) in cells expressing mutant Htt. trans-ε-Viniferin inhibits calcium-activated chloride channel currents in HT-29 cells (IC50 = ~1 μM). In vivo, trans-ε-viniferin (2 μg per animal) reduces rotavirus-induced secretory diarrhea in mice without affecting the rotaviral infection. Dietary administration of trans-ε-viniferin reduces hepatic triglyceride accumulation and body weight increases in a mouse model of diet-induced obesity. trans-epsilon-Viniferin analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. trans-ε-Viniferin is a stilbene polyphenol and dimer of trans-resveratrol that has been found in various red wines. It induces disaggregation of aggregated amyloid-β (1-42) (Aβ42) fibrils and decreases Aβ42- and IL-1β-induced release of TNF-α and IL-6 in primary mouse neuron and astrocyte cocultures. trans-ε-Viniferin reduces cytotoxicity induced by truncated huntingtin (Htt) in PC12 cells. It also reduces production of reactive oxygen species (ROS), mitochondrial dysfunction, and PGC-1α depletion and increases protein levels and deacetylase activity of sirtuin 3 (SIRT3) in cells expressing mutant Htt. trans-ε-Viniferin inhibits calcium-activated chloride channel currents in HT-29 cells. In vivo, trans-ε-viniferin reduces rotavirus-induced secretory diarrhea in mice without affecting the rotaviral infection. Dietary administration of trans-ε-viniferin reduces hepatic triglyceride accumulation and body weight increases in a mouse model of diet-induced obesity.
Travoprost is the isopropyl ester of prostaglandin F2alpha in which the pentyl group is replaced by a 3-(trifluoromethyl)phenoxymethyl group. A synthetic analogue of prostaglandin F2alpha, ophthalmic solutions of travoprost are used as a topical medication for controlling the progression of open-angle glaucoma and ocular hypertension, by reducing intraocular pressure. It is a pro-drug; the isopropyl ester group is hydrolysed by esterases in the cornea to the biologically active free acid, fluprostenol. It has a role as an antiglaucoma drug, an antihypertensive agent, a prodrug, an ophthalmology drug and a prostaglandin receptor agonist. It is a prostaglandins Falpha, a member of (trifluoromethyl)benzenes and an isopropyl ester. It is functionally related to a fluprostenol. Travoprost is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist. It is used to decrease intraocular pressure in open-angle glaucoma and ocular hypertension. Unlike other prostaglandin analogues, travoprost demonstrates full agonism and high selectivity at the prostanoid receptor, reporting a higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects. Travoprost is a Prostaglandin Analog. Travoprost is a synthetic lipophilic isopropyl ester prodrug of the active compound travoprost free acid, a prostaglandin F2alpha analog with anti-glaucoma property. Upon administration, travoprost is hydrolysed to a free acid by corneal esterases, and then selectively stimulating the prostaglandin F (FP prostanoid) receptor, thereby increasing the uveoscleral outflow which leads to a reduction in intra-ocular pressure. A cloprostenol derivative that is used as an ANTIHYPERTENSIVE AGENT in the treatment of OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.